Validated Privileged Scaffold for GLP-1 Secretion Agonist Derivation
The 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine scaffold has been experimentally validated as a privileged motif for developing glucagon-like peptide-1 (GLP-1) secretion stimulators, a therapeutic concept in type 2 diabetes [1]. A specific set of building blocks, (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-6-ylmethyl)amines, proved useful for this purpose; the 7-amino derivative provides an analogous vector for amine-directed library synthesis at the 7-position. In contrast, the corresponding [1,5-a] regioisomer yielded building blocks with distinct properties and no reported GLP-1 activity [1].
| Evidence Dimension | Validated scaffold for GLP-1 secretagogue derivation |
|---|---|
| Target Compound Data | 7-amino-substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-one scaffold |
| Comparator Or Baseline | 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine building blocks (no GLP-1 activity reported) |
| Quantified Difference | Qualitative differentiation: only the [4,3-a] regioisomer demonstrated utility for GLP-1 secretagogue development |
| Conditions | Building block synthesis and screening data supplied courtesy of Eli Lilly and Company (OIDD program) |
Why This Matters
This scaffold-level validation provides confidence that derivatives of this compound have a higher probability of yielding GLP-1-active leads compared to regioisomeric alternatives.
- [1] M.K. et al. Keeping it small, polar, and non-flat: diversely functionalized building blocks containing the privileged 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]- and [1,5-a]pyridine cores. Tetrahedron Letters, 2016, 57(9), 1056-1059. View Source
